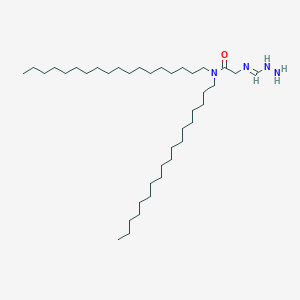![molecular formula C23H14O B12559568 4-[(Anthracen-9-yl)ethynyl]benzaldehyde CAS No. 190441-24-8](/img/structure/B12559568.png)
4-[(Anthracen-9-yl)ethynyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Anthracen-9-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C21H14O It is a derivative of benzaldehyde, where the benzene ring is substituted with an anthracene group via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 9-ethynylanthracene are used as starting materials. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an appropriate solvent (such as tetrahydrofuran) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a widely used method in industrial settings for the synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-[(Anthracen-9-yl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in further substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens (such as Br2 or Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[(Anthracen-9-yl)ethynyl]benzoic acid.
Reduction: 4-[(Anthracen-9-yl)ethynyl]benzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
4-[(Anthracen-9-yl)ethynyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
作用機序
The mechanism of action of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde is not well-documented. its effects are likely related to its structural features, such as the presence of the anthracene moiety, which can interact with various molecular targets and pathways. The ethynyl linkage may also play a role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-[(Anthracen-10-yl)ethynyl]benzaldehyde: A similar compound with the anthracene group attached at a different position.
4-[(Phenanthren-9-yl)ethynyl]benzaldehyde: A compound with a phenanthrene group instead of an anthracene group.
4-[(Naphthalen-2-yl)ethynyl]benzaldehyde: A compound with a naphthalene group instead of an anthracene group.
Uniqueness
4-[(Anthracen-9-yl)ethynyl]benzaldehyde is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties, making it useful in applications such as fluorescence-based sensing and organic electronics .
特性
CAS番号 |
190441-24-8 |
|---|---|
分子式 |
C23H14O |
分子量 |
306.4 g/mol |
IUPAC名 |
4-(2-anthracen-9-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C23H14O/c24-16-18-11-9-17(10-12-18)13-14-23-21-7-3-1-5-19(21)15-20-6-2-4-8-22(20)23/h1-12,15-16H |
InChIキー |
NWNZNBHYLLXGKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


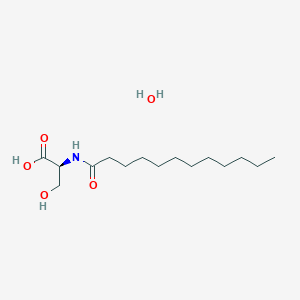
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
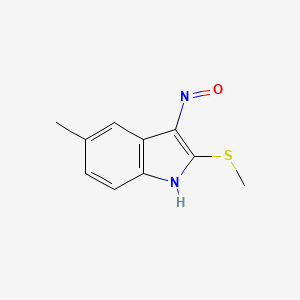

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
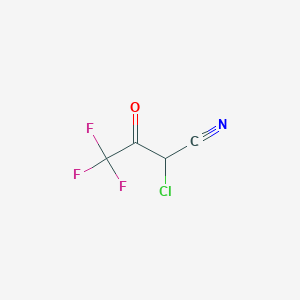
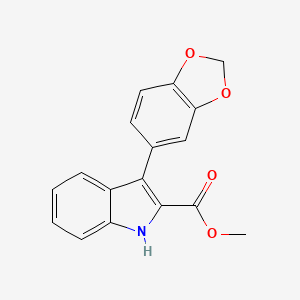
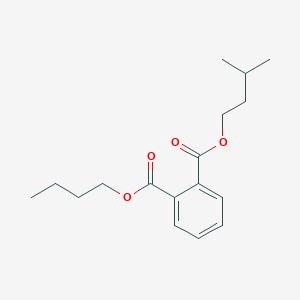
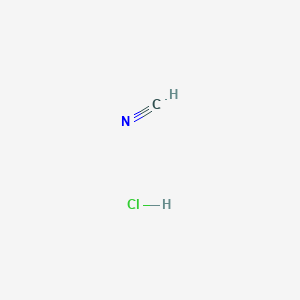
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
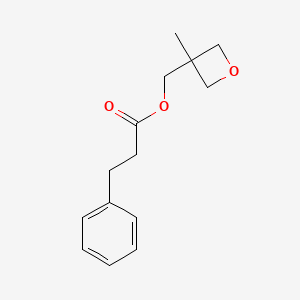

![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
